1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
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Overview
Description
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound with the molecular formula C13H16Br2O It is a derivative of benzene, featuring bromine and cyclopentyloxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding the corresponding de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopentyloxy)ethylbenzene.
Substitution: Formation of 4-(2-hydroxy-1-(cyclopentyloxy)ethyl)benzene.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The cyclopentyloxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-hydroxyethyl)benzene: Similar structure but has a hydroxy group instead of the cyclopentyloxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is unique due to the presence of both bromine and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C13H16Br2O |
---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
InChI Key |
JGQNGTJIUWGBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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